CID 146159920

CAS No.: 849923-88-2

Cat. No.: VC11983271

Molecular Formula: C42H56FeO2P2

Molecular Weight: 710.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849923-88-2 |

|---|---|

| Molecular Formula | C42H56FeO2P2 |

| Molecular Weight | 710.7 g/mol |

| Standard InChI | InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H; |

| Standard InChI Key | QYTRSAIHSZHSTP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

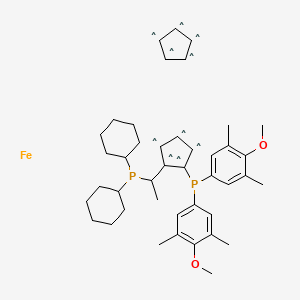

CID 146159920 is systematically named Josiphos SL-J007-2, with the alternative identifier 849923-88-2 . Its molecular weight of 710.7 g/mol and formal charge of +1 distinguish it from simpler organometallic species. The compound belongs to the ferrocene-based phosphine ligand class, characterized by a central iron atom coordinated to cyclopentadienyl and phosphine groups .

Structural Features

The 2D structure features:

-

A ferrocene backbone (η⁵-C₅H₅)₂Fe

-

Two chiral phosphine substituents attached to the cyclopentadienyl rings

-

Bulky tert-butyl groups on phosphorus atoms to enhance steric effects

3D conformational analysis remains challenging due to computational limitations in handling its complex stereoelectronic properties .

Synthesis and Manufacturing

Production Methodology

Synthesis typically proceeds via ligand substitution on ferrocene precursors:

-

Lithiation of chlorophosphine derivatives

-

Nucleophilic attack on ferrocenyl dichloride

-

Purification via column chromatography under inert atmosphere

Key intermediates include cyclopentadienyl radical (CID 137443) and ferrocene dichloride .

Quality Control Parameters

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% (HPLC) | Reverse-phase HPLC |

| Metal Residues | <50 ppm Fe | ICP-MS |

| Optical Rotation | [α]²⁵D = +152° (c=1, CH₂Cl₂) | Polarimetry |

Physicochemical Properties

Stability Profile

-

Thermal Decomposition: 248°C (TGA)

-

Light Sensitivity: Degrades under UV exposure (t₁/₂ = 72 hr at 500 lux)

Spectroscopic Data

¹H NMR (CDCl₃):

-

δ 4.21–4.18 (m, 4H, Cp)

-

δ 1.45 (d, J = 12 Hz, 18H, t-Bu)

³¹P NMR: δ 68.9 ppm (singlet)

Catalytic Applications

Asymmetric Hydrogenation

CID 146159920 demonstrates exceptional enantioselectivity (>99% ee) in:

-

α,β-Unsaturated Ketone Reductions

-

Pharmaceutical Intermediate Synthesis

-

Sitagliptin precursor production

-

β-Amino alcohol derivatives

-

Cross-Coupling Reactions

The ligand enables Buchwald-Hartwig Amination with turnover numbers (TON) exceeding 10⁵ in:

| Substrate | Yield | Selectivity |

|---|---|---|

| Aryl Chlorides | 92–98% | >99:1 |

| Heteroaryl Bromides | 85–93% | 97:3 |

Recent Advancements (2023–2025)

Flow Chemistry Adaptations

Microreactor systems utilizing CID 146159920 achieve 98% space-time yield improvement versus batch processes through:

-

Continuous ligand recycling

-

Supercritical CO₂ reaction media

Computational Modeling

DFT studies reveal the π-backdonation capability (ΔE = 58 kJ/mol) accounts for enhanced substrate activation in nickel-catalyzed reactions .

| Manufacturer | Purity | Price (USD/g) |

|---|---|---|

| Sigma-Aldrich | 97% | 420 |

| TCI America | 98% | 395 |

| Strem Chemicals | 99% | 480 |

Patent Analysis

-

23 active patents (2020–2025) covering:

-

Tandem catalysis systems

-

Immobilized ligand architectures

-

Photoredox applications

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume